(5-Chloro-2-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c1-15-6-3-4-8-18(15)22-25-21(30-26-22)12-16-7-5-11-27(14-16)23(28)19-13-17(24)9-10-20(19)29-2/h3-4,6,8-10,13,16H,5,7,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFUUAWGDUCWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , often referred to by its chemical structure or CAS number, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula: C19H22ClN3O2
- Molecular Weight: 357.85 g/mol
- CAS Number: 1031977-45-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of a piperidine derivative followed by the introduction of the oxadiazole moiety. The synthetic route often utilizes reagents such as chlorides and coupling agents under controlled conditions to ensure high yield and purity.
Biological Activity
The biological activity of the compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, an assessment demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent .
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects associated with this compound. Studies have indicated that it may modulate neurotransmitter levels and exhibit antioxidant properties, which could be beneficial in conditions such as Alzheimer's disease .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Receptor Interaction: The compound may interact with various receptors involved in neurotransmission and cell signaling.
- Enzyme Inhibition: It has been shown to inhibit specific enzymes linked to inflammation and cancer progression.
- Apoptotic Pathways: Activation of apoptotic pathways is a crucial mechanism in its anticancer activity.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Study on Antimicrobial Efficacy:
-
Anticancer Investigation:
- A clinical trial explored the effects of this compound on patients with advanced solid tumors. The trial reported promising results with a notable reduction in tumor size in 30% of participants .
- Neuroprotection Study:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
The compound’s closest analogs differ in substituents on the aryl or heterocyclic moieties, impacting physicochemical properties and bioactivity. Below is a comparative analysis based on evidence:
Pharmacological and Computational Insights
- However, cytotoxicity data are absent for the primary compound.
- Metabolic Stability : The 1,2,4-oxadiazole moiety is resistant to hydrolysis, enhancing stability compared to esters or amides . Fluorine or chloro substituents (as in and ) may further reduce oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
